Bendamustine 2-Hydroxyprop-1-yl Ester is a derivative of Bendamustine, a nitrogen mustard compound primarily used in oncology. This compound falls under the category of alkylating agents and is known for its efficacy in treating various types of lymphomas and chronic lymphocytic leukemia. The molecular formula of Bendamustine 2-Hydroxyprop-1-yl Ester is , with a molecular weight of 416.34 g/mol .
The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester typically involves the esterification reaction where Bendamustine reacts with 2-hydroxyprop-1-yl alcohol. The reaction conditions generally require a suitable catalyst and controlled temperature to facilitate the formation of the ester bond.
Key steps in the synthesis may include:
The molecular structure of Bendamustine 2-Hydroxyprop-1-yl Ester can be represented using its SMILES notation: CC(O)COC(=O)CCCc1nc2cc(ccc2n1C)N(CCCl)CCCl
. This notation indicates the presence of a hydroxypropyl group attached to the ester linkage, which modifies its pharmacological properties compared to its parent compound.
Bendamustine 2-Hydroxyprop-1-yl Ester can undergo various chemical reactions typical for alkylating agents:
Bendamustine 2-Hydroxyprop-1-yl Ester acts primarily by forming covalent bonds with DNA, leading to intra-strand and inter-strand cross-links. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The mechanism can be described as follows:
This mechanism is essential for its therapeutic effects against malignant cells, particularly in lymphomas .
Relevant data such as melting point and boiling point are often determined through experimentation but are not specified in available literature.
Bendamustine 2-Hydroxyprop-1-yl Ester has significant applications in scientific research, particularly in oncology:
Bendamustine hydrochloride demonstrates established clinical activity against indolent B-cell non-Hodgkin lymphomas (NHL), chronic lymphocytic leukemia (CLL), and multiple myeloma, particularly in cases demonstrating resistance to first-line alkylating agents like cyclophosphamide or chlorambucil. Its multimodal mechanism combines alkylation-induced DNA strand breaks with purine analog-like inhibition of mitotic checkpoints and DNA repair pathways, creating a distinct therapeutic profile among nitrogen mustards. The structural activity relationships underlying bendamustine's efficacy directly inform interest in its ester derivatives [4].
Table 1: Clinical Indications of Bendamustine Hydrochloride in Hematopoietic Malignancies
Malignancy Type | Clinical Context | Resistance Profile |
---|---|---|
Chronic Lymphocytic Leukemia (CLL) | First-line and salvage therapy | Overcomes resistance to alkylating agents (chlorambucil) and purine analogs |
Indolent B-cell Non-Hodgkin Lymphoma | Single-agent or combination regimens | Activity in rituximab-refractory disease |
Multiple Myeloma | Combination regimens with corticosteroids/proteasome inhibitors | Addresses alkylator and immunomodulatory drug resistance |
The Bendamustine 2-Hydroxyprop-1-yl Ester enters this therapeutic landscape through two primary pathways: firstly, as a synthetic intermediate or degradation product during manufacturing of the parent drug; secondly, as a potential in vivo metabolite formed through esterase-mediated transformations. While not itself clinically administered, its structural similarity to bendamustine necessitates understanding its biological behavior, particularly as ester derivatives can exhibit modified cellular uptake, distribution, and bioactivation kinetics compared to the hydrophilic parent acid. Current research explores whether such esters retain inherent alkylating activity or serve as prodrug reservoirs, potentially influencing the pharmacokinetic profile and therapeutic index of bendamustine therapies [2] [4].
Esterification of carboxylic acid-containing pharmaceuticals represents a well-established prodrug strategy to modulate physicochemical properties governing drug absorption, distribution, and metabolism. For bendamustine, which contains a butanoic acid group attached to the benzimidazole nucleus, conversion to ester derivatives directly addresses two critical limitations:
Oral Bioavailability Enhancement: The hydrophilic carboxylic acid functionality in bendamustine hydrochloride contributes to low membrane permeability and negligible oral bioavailability, necessitating intravenous administration. Esterification, particularly with groups like 2-hydroxypropyl, significantly increases lipophilicity, potentially enabling gastrointestinal absorption and facilitating development of oral dosage forms. Patent US20200246312A1 explicitly discloses cyclodextrin-complexed esters of bendamustine, including hydroxyalkyl esters, designed to overcome the poor oral bioavailability of the parent drug [4].
Metabolic Stabilization and Targeted Activation: The free acid form is susceptible to conjugation and rapid clearance. Strategic esterification with bioreversible groups aims to protect the molecule from premature metabolism, allowing systemic distribution before enzymatic hydrolysis releases active bendamustine at target sites. The 2-hydroxypropyl group is particularly relevant as it is a metabolite of propylene glycol, a common pharmaceutical excipient, and is processed by ubiquitous esterases and lipases [4].
Table 2: Molecular Properties of Bendamustine and Its 2-Hydroxypropyl Ester Derivative
Property | Bendamustine Hydrochloride | Bendamustine 2-Hydroxyprop-1-yl Ester |
---|---|---|
Molecular Formula | C16H21Cl2N3O2·HCl | C19H27Cl2N3O3 |
Molecular Weight (g/mol) | 394.7 (free base) | 416.34 |
Key Functional Groups | Carboxylic acid, Benzimidazole, Bis(2-chloroethyl)amine | Carboxylic acid ester, Benzimidazole, Bis(2-chloroethyl)amine, Secondary alcohol |
Lipophilicity (Estimated) | Low (ionized acid at physiological pH) | Higher (neutral ester) |
Potential Bioactivation Pathway | Direct alkylation | Ester hydrolysis to bendamustine |
SMILES Notation | (Parent acid): ClCCN(CCCl)c1ccc2nc(CCCC(=O)O)n( C)c2c1 | CC(O)COC(=O)CCCc1nc2cc(N(CCCl)CCCl)ccc2n1C [1] [3] |
Critically, the Bendamustine 2-Hydroxyprop-1-yl Ester (IUPAC Name: 2-Hydroxypropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) possesses a chiral center within the 2-hydroxypropyl group. This stereochemistry can significantly influence its interaction with esterases, its hydrolysis rate, and consequently, its pharmacokinetic behavior. The distinction from the isomeric Bendamustine 3-Hydroxyprop-2-yl Ester (SMILES: CC(CO)OC(=O)CCCc1nc2cc(ccc2n1C)N(CCCl)CCCl [3]) underscores the importance of regiochemistry in prodrug design, as the position of the hydroxyl group relative to the ester linkage alters steric accessibility to hydrolytic enzymes and overall metabolic stability.
Beyond its potential role as a prodrug candidate, the Bendamustine 2-Hydroxyprop-1-yl Ester is primarily recognized within pharmaceutical quality control as a specified impurity of Bendamustine Hydrochloride. Impurities in active pharmaceutical ingredients (APIs) are strictly regulated due to potential impacts on safety, efficacy, and stability. This ester derivative arises during synthesis or storage, particularly through esterification reactions between bendamustine and residual propylene glycol solvents or excipients (e.g., in liquid formulations), or via transesterification processes [1] [2].
Its designation as "Impurity Bendamustine" by major suppliers like TRC (Ref. TR-B132555) and Veeprho (Catalogue No.: VE007321) highlights its established significance in the impurity profile of bendamustine drug substances and products. Pharmacopeial monographs (e.g., USP, Ph. Eur.) typically mandate strict limits for identified and unidentified impurities, often requiring control levels below 0.10-0.15% depending on the impurity's classification (e.g., reporting threshold, identification threshold, qualification threshold). Structural identification and rigorous analytical methods (such as HPLC-UV/MS) are essential for monitoring and controlling this impurity during API synthesis, formulation, and throughout the product shelf-life [1] [2].
Table 3: Characterization of Bendamustine 2-Hydroxyprop-1-yl Ester as a Pharmaceutical Impurity
Aspect | Details | Source/Reference |
---|---|---|
Classification | Specified Process-Related Impurity / Degradation Product | CymitQuimica, Veeprho [1] [2] |
Origin | Reaction with propylene glycol solvent/excipient during manufacturing or storage | Patent US20200246312A1 (context) [4] |
Synonyms | Bendumastine PE Ester II; Bendamustine Impurity; 2-Hydroxypropyl 4-(5-(Bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | CymitQuimica [1] |
Regulatory Status | Controlled substance requiring quantification in drug substance/drug product specifications | Implied by commercial availability as certified impurity standard |
Analytical Standard Availability | Available as neat solid (10mg, 50mg, 100mg) for HPLC/LC-MS calibration | CymitQuimica [1], Veeprho [2] |
The presence of the 2-Hydroxypropyl ester impurity serves as a critical quality attribute (CQA) indicating potential issues with manufacturing process control or formulation stability. Elevated levels could signal inadequate purification, inappropriate storage conditions, or undesirable interactions between the API and excipients. Consequently, comprehensive characterization of this impurity – including its synthesis, isolation, spectroscopic identification (NMR, MS), and development of validated analytical methods for its quantification – is a fundamental requirement for regulatory submissions (IND, NDA, ANDA) of bendamustine-containing drug products. Its commercial availability as a high-purity reference standard (≥95% purity) from specialized suppliers underscores its established importance in modern pharmaceutical quality assurance [1] [2].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4